![molecular formula C18H34N2O2 B2569812 叔丁基(1R*,4R*)-4-[(环己基甲基)氨基]环己基氨基甲酸酯 CAS No. 1286263-90-8](/img/structure/B2569812.png)

叔丁基(1R*,4R*)-4-[(环己基甲基)氨基]环己基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

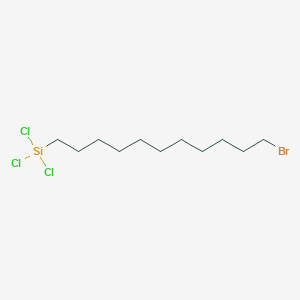

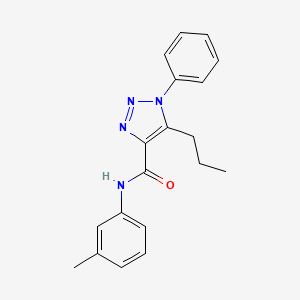

The compound “tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a carbamate group, and two cyclohexyl rings, one of which has an amino group attached via a methylene bridge .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexylamine with a tert-butyl carbamate . The exact synthesis route would depend on the specific configuration of the cyclohexyl rings and the position of the amino group .Molecular Structure Analysis

The molecule contains two cyclohexyl rings, which are known to adopt a chair conformation due to its stability. The presence of the tert-butyl carbamate group would add steric bulk to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbamate group and the amino group. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbamate group could enhance its solubility in polar solvents .科学研究应用

高效立体选择性合成

开发了一种从简单的 3-环己烯-1-羧酸开始高效立体选择性合成叔丁基 ((1R, 2S, 5S)-2-氨基-5-(二甲基氨基羰基)环己基)氨基甲酸酯的合成路线。该方法涉及三津野反应和碱催化的差向异构化以控制立体化学,提供了一种可扩展的路线来生产该化合物的六个立体异构体,这些立体异构体是合成 Xa 因子抑制剂的关键中间体 (Xin Wang et al., 2017).

生物活性中间体的合成

叔丁基 5-氨基-4((2-(二甲氨基)乙基)(甲基)氨基)-2甲氧基苯基)氨基甲酸酯是合成奥美替尼 (AZD9291) 等生物活性化合物的关键中间体。建立了一种快速合成该化合物的合成方法,突出了其在药物研究和开发中的重要性 (Bingbing Zhao et al., 2017).

CCR2 拮抗剂的对映选择性合成

描述了一种高效的对映选择性合成苯甲基 (1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的方法,该化合物是有效 CCR2 拮抗剂的重要中间体。关键步骤涉及碘内酰胺化,展示了该化合物在开发针对炎症性疾病的疗法中的作用 (C. Campbell et al., 2009).

不对称胺合成中的多用途中间体

源自叔丁基氨基甲酸酯的 N-叔丁基磺酰亚胺是广泛胺不对称合成的多用途中间体。这突出了该化合物在合成对映体富集的胺、氨基酸和氨基醇中的用途,证明了其在药物化学和药物设计中的重要性 (J. Ellman et al., 2002).

高分子量系统核磁标记

源自叔丁基氨基甲酸酯的 O-叔丁基酪氨酸用作高分子量系统的出色核磁标记,用于测量亚微摩尔配体结合亲和力而无需同位素标记。该应用在蛋白质研究和新型诊断工具的开发中至关重要 (Wan-Na Chen et al., 2015).

属性

IUPAC Name |

tert-butyl N-[4-(cyclohexylmethylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDRDVLZZPOHHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901123511 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate | |

CAS RN |

1286263-90-8 |

Source

|

| Record name | Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901123511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(4-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2569732.png)

![2-(2-(4-chlorophenyl)-3-(4-nitrophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2569735.png)

![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2569736.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2569741.png)

![{2-[(E)-2-(2,6-dihydroxy-5-nitropyrimidin-4-yl)ethenyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B2569742.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)

![2-(2,4-dichlorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2569749.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)